![molecular formula C18H20N6O5S B6534910 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 1172722-76-7](/img/structure/B6534910.png)
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
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Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H20N6O5S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is 432.12158893 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. Notably, F5074-0027 has demonstrated inhibitory activity against influenza A, making it a candidate for further exploration in antiviral drug development . Researchers have identified its potential against CoxB3 virus, with an IC50 value of 7.53 μmol/L.
Antitubercular Potential
Given the urgent need for new antitubercular drugs, compounds like F5074-0027 deserve attention. Researchers have synthesized various indole scaffolds for screening antitubercular activity. Investigating its efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) could yield valuable insights .
Antidiabetic Activity
Indole-based compounds have been investigated for their antidiabetic potential. Although no direct studies exist for F5074-0027, its unique structure may contribute to glucose regulation. Researchers could explore its effects on insulin sensitivity and glucose homeostasis.
properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5S/c1-12-11-15(23(2)22-12)17-20-21-18(29-17)19-16(25)13-3-5-14(6-4-13)30(26,27)24-7-9-28-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLOIOYKOITGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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